1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one
Description
Properties
IUPAC Name |
1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-7-2-15(3-8-19)4-9-20(24)23-16-5-6-17(23)13-18(12-16)22-11-10-21-14-22/h2-3,7-8,10-11,14,16-18H,4-6,9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSXOGSBCHMPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[321]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one typically involves the construction of the azabicyclo[32One common synthetic route includes the enantioselective construction of the azabicyclo[3.2.1]octane core, which can be achieved through various methodologies such as asymmetric synthesis or desymmetrization of achiral tropinone derivatives . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The imidazole ring and methoxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications due to its structural similarity to known pharmacologically active compounds. Research is ongoing to explore its efficacy in treating various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The azabicyclo[3.2.1]octane scaffold may contribute to the compound’s binding affinity and selectivity towards its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity: Imidazole vs. Aryl Group Variations: The 4-methoxyphenyl group (electron-donating) contrasts with nitro (electron-withdrawing, ) and trifluoromethyl (lipophilic, ) substituents. These differences modulate electronic properties and pharmacokinetics (e.g., nitro groups may enhance blood-brain barrier penetration) .
Synthetic Challenges :
- Bicyclic cores (e.g., 8-azabicyclo[3.2.1]octane) require multistep syntheses, as seen in low yields (24–32%) for linear analogs (). However, rigid scaffolds improve selectivity .
- Triazole-containing BK63156 is commercially available (), suggesting optimized synthetic routes for nitrogen-rich heterocycles.
Thermal and Solubility Properties :
- Linear analogs (e.g., Compound 4a, ) exhibit lower melting points (65–106°C) vs. bicyclic compounds, implying reduced crystallinity and possibly better solubility .
- Trifluoromethyl groups () enhance hydrophobicity, which may necessitate formulation adjustments for aqueous delivery .
Table 2: Pharmacological Potential
Biological Activity
The compound 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, examining various studies and findings related to its pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 339.4 g/mol. It features an imidazole ring, a bicyclic structure, and a methoxyphenyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.4 g/mol |
| Structure | Bicyclic with imidazole and methoxyphenyl moieties |
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. A study highlighted that related imidazole derivatives showed notable cytotoxicity against breast cancer cell lines (MCF-7), demonstrating higher efficacy than the reference drug Tamoxifen . The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely facilitated by the structural features of the compound.
Antimicrobial Activity
The presence of the imidazole ring in the structure is associated with various antimicrobial activities. Compounds containing imidazole derivatives have been reported to possess antifungal properties, particularly against Candida species . This suggests potential applications in treating fungal infections, possibly due to their ability to disrupt fungal cell membranes or inhibit vital enzymatic processes.
Neuroactive Properties
The bicyclic structure may confer neuroactive properties, making this compound a candidate for further exploration in neuropharmacology. Studies on similar compounds indicate that they may interact with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
The biological activity of This compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The imidazole ring can act as a ligand for enzymes, modulating their activity.
- Receptor Binding : The compound may bind to specific receptors involved in cancer progression or microbial resistance.
- Cellular Uptake : The structural characteristics enhance the compound's ability to penetrate cellular membranes, facilitating its bioactivity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound and its analogs:
Study 1: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of synthesized compounds on MCF-7 breast cancer cells using an MTT assay. Results indicated that several derivatives exhibited significant cytotoxicity while maintaining low toxicity levels on normal cells .
Study 2: Antifungal Activity
Research on imidazole derivatives demonstrated their effectiveness against fungal pathogens, suggesting that modifications in the side chains could enhance antifungal potency . This reinforces the potential use of This compound in treating fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
